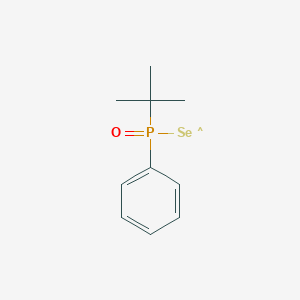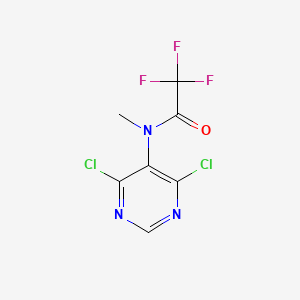
N-(4,6-dichloropyrimidin-5-yl)-2,2,2-trifluoro-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL-: is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with chlorine atoms and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dichloro-5-pyrimidinylamine.
Acylation Reaction: The amine group is then acylated using 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to form the corresponding acetamide derivative.
Methylation: The final step involves the methylation of the acetamide nitrogen using methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized trifluoromethyl derivatives.
Reduction: Formation of reduced trifluoromethyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique electronic properties.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Biological Probes: Used as a probe to study biological systems and interactions.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Industry:
Agrochemicals: Used in the development of herbicides and pesticides.
Material Science: Investigated for its potential use in the development of advanced materials.
Mecanismo De Acción
The mechanism of action of ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms on the pyrimidine ring contribute to its reactivity and binding affinity.
Comparación Con Compuestos Similares
- ACETAMIDE,N-(5-AMINO-4,6-DICHLORO-2-PYRIMIDINYL)-
- N-(4,6-DICHLORO-5-PYRIMIDINYL)-2-(4-PIPERIDINYLSULFANYL)ACETAMIDE
- N-ACETYL-N-(4,6-DICHLORO-5-PYRIMIDINYL)ACETAMIDE
Comparison:
- Structural Differences: The presence of different substituents on the pyrimidine ring and variations in the acetamide group.
- Reactivity: Differences in reactivity due to the presence of different functional groups.
- Applications: Variations in applications based on their unique chemical properties.
ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL- stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its potential for various applications.
Propiedades
Número CAS |
781-28-2 |
|---|---|
Fórmula molecular |
C7H4Cl2F3N3O |
Peso molecular |
274.02 g/mol |
Nombre IUPAC |
N-(4,6-dichloropyrimidin-5-yl)-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C7H4Cl2F3N3O/c1-15(6(16)7(10,11)12)3-4(8)13-2-14-5(3)9/h2H,1H3 |
Clave InChI |
VDXWKMMSTUOJSH-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(N=CN=C1Cl)Cl)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


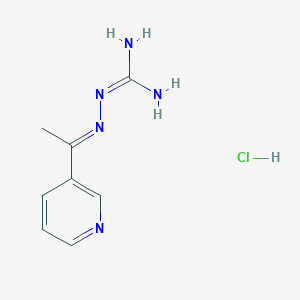
![3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol](/img/structure/B13755571.png)
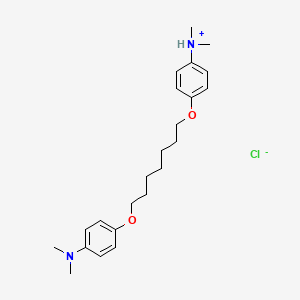
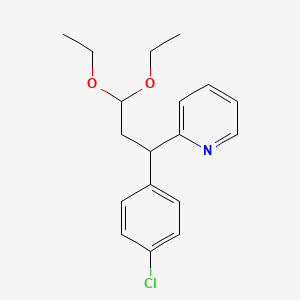

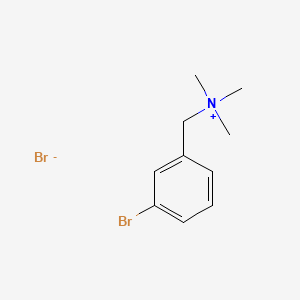

![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)
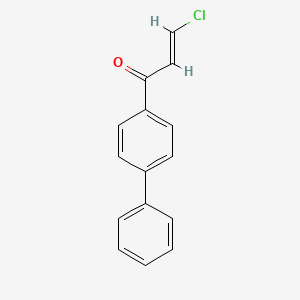
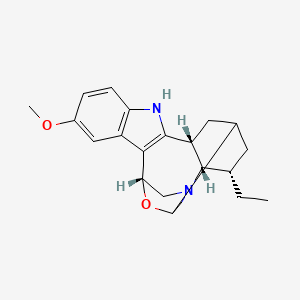
![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)


